benzoic acid;(4R)-oct-1-yn-4-ol
Description
Benzoic Acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a food preservative, antifungal agent, and precursor for synthesizing derivatives like benzoyl chloride and sodium benzoate. Its structure features a benzene ring substituted with a carboxylic acid group, contributing to its moderate acidity (pKa ≈ 4.2) .
(4R)-Oct-1-yn-4-ol (C₈H₁₄O) is a chiral secondary alcohol containing a terminal alkyne group. The stereochemistry at the 4th carbon and the presence of both hydroxyl and alkyne functional groups make it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
CAS No. |
62600-38-8 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzoic acid;(4R)-oct-1-yn-4-ol |
InChI |
InChI=1S/C8H14O.C7H6O2/c1-3-5-7-8(9)6-4-2;8-7(9)6-4-2-1-3-5-6/h2,8-9H,3,5-7H2,1H3;1-5H,(H,8,9)/t8-;/m0./s1 |
InChI Key |
BIIKRAXRKFLLDB-QRPNPIFTSA-N |
Isomeric SMILES |
CCCC[C@H](CC#C)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CCCCC(CC#C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic acid can be synthesized through the oxidation of benzyl alcohol using potassium permanganate in an acidic medium . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification . (4R)-oct-1-yn-4-ol can be synthesized through the reduction of (4R)-oct-1-yn-4-one using sodium borohydride.
Industrial Production Methods
Industrially, benzoic acid is produced by the partial oxidation of toluene with oxygen in the presence of cobalt or manganese naphthenates as catalysts . The production of (4R)-oct-1-yn-4-ol on an industrial scale involves the catalytic hydrogenation of (4R)-oct-1-yn-4-one.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid undergoes various reactions, including:
Oxidation: Benzoic acid is stable towards common oxidizing agents such as air, permanganate, and chromic acid.
Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: In the presence of sulfuric acid, benzoic acid reacts with nitrating agents to form nitrobenzoic acid.
(4R)-oct-1-yn-4-ol can undergo:
Oxidation: It can be oxidized to (4R)-oct-1-yn-4-one using mild oxidizing agents.
Reduction: It can be further reduced to (4R)-oct-1-yn-4-ol using sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Cobalt or manganese naphthenates for industrial oxidation.
Major Products
Oxidation of Benzoic Acid: Phenol and its derivatives.
Reduction of Benzoic Acid: Benzyl alcohol.
Substitution of Benzoic Acid: Nitrobenzoic acid.
Scientific Research Applications
Benzoic acid and (4R)-oct-1-yn-4-ol have diverse applications in scientific research:
Chemistry: Benzoic acid is used as a precursor in the synthesis of various organic compounds. (4R)-oct-1-yn-4-ol serves as an intermediate in the synthesis of complex molecules.
Biology: Benzoic acid is studied for its antimicrobial properties and its role in metabolic pathways.
Medicine: Benzoic acid is used in topical medications for fungal infections. (4R)-oct-1-yn-4-ol is explored for its potential pharmacological activities.
Mechanism of Action
Benzoic acid exerts its antimicrobial effects by inhibiting the growth of mold, yeast, and some bacteria. It is absorbed into the microbial cell, where it disrupts the internal pH balance, leading to cell death . In the liver, benzoic acid is conjugated to glycine and excreted as hippuric acid .
(4R)-oct-1-yn-4-ol’s mechanism of action involves its interaction with specific molecular targets, potentially affecting enzymatic pathways and cellular processes. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Benzoic Acid Derivatives
- 4-Chlorobenzoic Acid : Substitution of a chlorine atom at the para position increases acidity (pKa ≈ 3.98) due to electron-withdrawing effects .
- 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid: Incorporation of an azetidinone ring enhances biological activity, such as antimicrobial properties .
(4R)-Oct-1-yn-4-ol Analogues
- Propargyl Alcohol (HC≡CCH₂OH): A simpler terminal alkynol with higher volatility and lower molecular weight (72.06 g/mol) but lacks stereochemical complexity.
- 4-Benzyloxy Phenol: Shares a hydroxyl group but replaces the alkyne with a benzyl ether, altering reactivity and solubility .
Physical Properties
Table 1: Physical Properties of Benzoic Acid and Derivatives
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |
|---|---|---|---|
| Benzoic Acid | 122.12 | 122 | 3.4 g/L (25°C) |
| 4-Chlorobenzoic Acid | 156.57 | 242 | 0.3 g/L (25°C) |
| 4-Chlorobenzoyl Chloride | 175.01 | 14 | Reacts with H₂O |
| 4-Benzyloxybenzoic Acid | 228.24 | 150 | Insoluble |
Data sourced from experimental studies and synthesis protocols .
Table 2: Physical Properties of (4R)-Oct-1-yn-4-ol and Analogues
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Chirality |
|---|---|---|---|
| (4R)-Oct-1-yn-4-ol | 126.20 | ~200 (estimated) | R-config |
| Propargyl Alcohol | 72.06 | 114 | None |
| 4-Benzyloxy Phenol | 200.23 | 285 | None |
Data inferred from structural analogues and physicochemical trends.
Chemical Reactivity
Benzoic Acid
- Forms esters (e.g., methyl benzoate) via Fischer esterification.
- Reacts with thionyl chloride to produce benzoyl chloride, a key acylating agent .
- Derivatives like 4-thiazolidinones exhibit antimicrobial activity, as demonstrated in azetidinone synthesis (e.g., compound SS4 in Scheme-6) .
(4R)-Oct-1-yn-4-ol
- The terminal alkyne undergoes Huisgen cycloaddition (click chemistry) with azides.
- The hydroxyl group participates in esterification or etherification reactions, enabling chiral intermediate synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
